3,4-Dinitroaniline
Overview
Description
3,4-Dinitroaniline is a chemical compound with the molecular formula C6H5N3O4. It is one of the six isomers of dinitroaniline, which are derived from both aniline and dinitrobenzenes . This compound is known for its applications in the preparation of various industrially important chemicals, including dyes and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dinitroaniline can be synthesized through the denitration of 3,4-disubstituted phenol in the presence of a nitrating agent and a catalyst comprising transition metals such as iron, zinc, or copper . The process involves the following steps:
- Denitration of 3,4-disubstituted phenol with a nitrating agent.
- Alkylation using monohaloalkyl compounds.
- Amination to form this compound .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or the acid hydrolysis of 2,4-dinitroacetanilide . These methods are preferred due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used as reducing agents.
Substitution: Nucleophiles such as ammonia or amines are used under basic conditions.
Major Products:
Reduction: The major product is 3,4-diaminoaniline.
Substitution: The products vary depending on the nucleophile used but generally result in substituted anilines.
Scientific Research Applications
3,4-Dinitroaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of herbicides and pesticides.
Mechanism of Action
3,4-Dinitroaniline exerts its effects by disrupting microtubule function. It binds with unpolymerized tubulin heterodimers, inhibiting the polymerization of microtubules . This action interferes with cell division and other cellular processes that rely on microtubules .
Comparison with Similar Compounds
- 2,3-Dinitroaniline
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 3,4-Dinitroaniline is unique among its isomers due to its specific substitution pattern, which influences its chemical reactivity and applications. For example, 2,4-Dinitroaniline is commonly used in the synthesis of dyes and pesticides, similar to this compound, but the different positions of the nitro groups result in distinct chemical properties and reactivity .
Properties
IUPAC Name |
3,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPZSUDOPUDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209858 | |
Record name | 3,4-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-41-3 | |
Record name | 3,4-Dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3,4-Dinitroaniline and how does its structure influence its properties?
A1: this compound consists of a benzene ring with two nitro groups (-NO2) at positions 3 and 4, and an amino group (-NH2) at position 1. This specific arrangement of substituents significantly impacts its properties:
- Crystal structure: The structure of N,N-Diethyl-3,4-dinitroaniline, a derivative, has been studied using crystallography. Research highlighted the non-additivity of substituent effects on the benzene ring geometry.
Q2: Has this compound been used in the synthesis of other compounds and what are their potential applications?
A: Yes, this compound serves as a valuable building block in organic synthesis, particularly in the development of azo dyes. One study demonstrated its use in synthesizing a series of nine novel azocoumarin dyes. These dyes, characterized by their yellow-orange color, show potential applications in various fields such as:
Q3: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?
A3: Various analytical techniques are used to characterize this compound and its derivatives, providing insights into their structure, properties, and purity. Some commonly employed techniques include:
- Spectroscopy (UV-Vis, Fluorescence, 1H NMR): Provides information about the electronic transitions, excited states, and proton environments within the molecule, aiding in structural elucidation and characterization.
- X-ray Crystallography: Used to determine the three-dimensional structure of crystalline solids, providing valuable insights into molecular geometry and packing.
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